molecular formula C16H33BO3Si B13528747 Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane

Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane

Cat. No.: B13528747
M. Wt: 312.3 g/mol
InChI Key: VPYJHKWXPHLMSE-UHFFFAOYSA-N
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Description

Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane: is a chemical compound with the molecular formula C18H35BO3Si and a molecular weight of 338.37 g/mol . This compound is known for its unique structure, which includes a boron atom, a silicon atom, and multiple carbon and hydrogen atoms. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including protection, substitution, and deprotection steps .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents to yield different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve catalysts like palladium or nickel and solvents such as tetrahydrofuran or dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or silanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules and as an intermediate in the preparation of biologically active compounds .

Biology: The compound is used in biological research for the synthesis of bioactive molecules. It serves as a precursor in the development of pharmaceuticals and other biologically relevant compounds.

Medicine: In medicine, this compound is explored for its potential in drug development. It is used in the synthesis of intermediates for various therapeutic agents, including anticancer and antiviral drugs.

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It also participates in various organic reactions, facilitating the formation of new chemical bonds. The pathways involved include coordination with transition metals and activation of functional groups for subsequent reactions.

Comparison with Similar Compounds

  • Tert-butyldimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]oxy}silane
  • Tert-butyldimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy}silane
  • Tert-butyldimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxy}silane

Uniqueness: Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-11-12-10-13(12)17-19-15(4,5)16(6,7)20-17/h12-13H,10-11H2,1-9H3

InChI Key

VPYJHKWXPHLMSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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